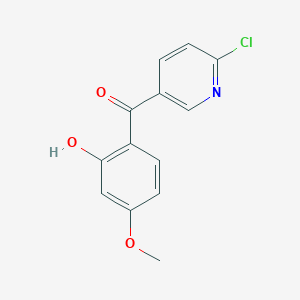
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a phenyl ring substituted with a hydroxyl group at the 2-position and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-hydroxy-4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other specialty chemicals.
作用機序
The mechanism of action of (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
(6-Chloropyridin-3-yl)(2-hydroxyphenyl)methanone: Lacks the methoxy group on the phenyl ring.
(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone: Lacks the hydroxyl group on the phenyl ring.
(6-Chloropyridin-3-yl)(2-hydroxy-4-methylphenyl)methanone: Has a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications.
特性
CAS番号 |
923017-13-4 |
|---|---|
分子式 |
C13H10ClNO3 |
分子量 |
263.67 g/mol |
IUPAC名 |
(6-chloropyridin-3-yl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H10ClNO3/c1-18-9-3-4-10(11(16)6-9)13(17)8-2-5-12(14)15-7-8/h2-7,16H,1H3 |
InChIキー |
IANOLMDZQFJAEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
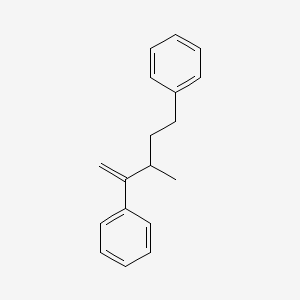
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
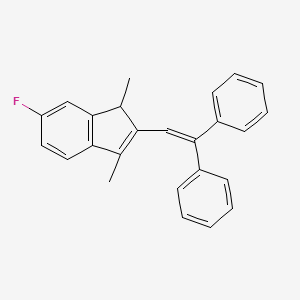
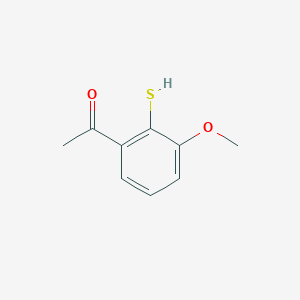
![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
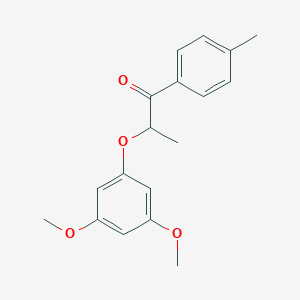
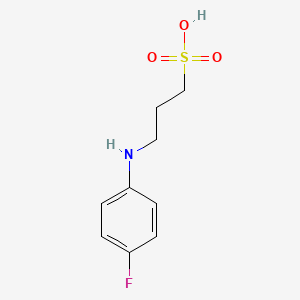

![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
